molecular formula C29H23N5O B11650222 4-(4-methoxyphenyl)-N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine

4-(4-methoxyphenyl)-N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine

Cat. No.: B11650222
M. Wt: 457.5 g/mol
InChI Key: KVFICGLWAOJUBM-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a benzimidazole moiety, and a phthalazin-1-amine core. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the benzimidazole intermediate.

    Formation of the Phthalazin-1-amine Core: The final step involves the formation of the phthalazin-1-amine core by reacting the intermediate with a phthalic anhydride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-(4-methoxyphenyl)-N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe for studying biological processes, such as enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-2-phenylethanol
  • 2-methoxyphenyl isocyanate
  • (4-methoxyphenyl)[2-(1-piperidinyl)phenyl]methanone

Uniqueness

4-(4-methoxyphenyl)-N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H23N5O

Molecular Weight

457.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-[1-(2-methylphenyl)benzimidazol-5-yl]phthalazin-1-amine

InChI

InChI=1S/C29H23N5O/c1-19-7-3-6-10-26(19)34-18-30-25-17-21(13-16-27(25)34)31-29-24-9-5-4-8-23(24)28(32-33-29)20-11-14-22(35-2)15-12-20/h3-18H,1-2H3,(H,31,33)

InChI Key

KVFICGLWAOJUBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)NC4=NN=C(C5=CC=CC=C54)C6=CC=C(C=C6)OC

Origin of Product

United States

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